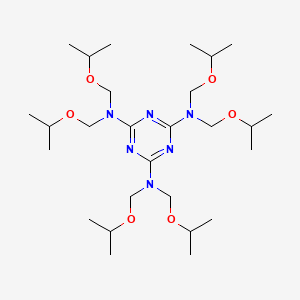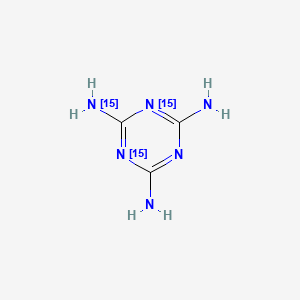
(3,5-15N2)1,3,5-triazine-2,4,6-tri(15N)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melamine-15N3, also known as 1,3,5-Triazine-2,4,6-triamine-15N3, is a stable isotope-labeled compound with the molecular formula C3H615N3. It is a derivative of melamine, where three nitrogen atoms are replaced with the nitrogen-15 isotope. This compound is primarily used in analytical chemistry and scientific research due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melamine-15N3 can be synthesized through the reaction of cyanamide with a nitrogen-15 labeled compound. One common method involves the use of 15N-labeled urea, which reacts with cyanamide under controlled conditions to form melamine-15N3 . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of melamine-15N3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity 15N-labeled starting materials and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Melamine-15N3 undergoes various chemical reactions, including:
Oxidation: Melamine-15N3 can be oxidized to form cyanuric acid derivatives.
Reduction: Reduction reactions can convert melamine-15N3 to its corresponding amine derivatives.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Cyanuric acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine compounds.
Scientific Research Applications
Melamine-15N3 is widely used in scientific research due to its stable isotopic properties. Some key applications include:
Mechanism of Action
The mechanism of action of melamine-15N3 is primarily related to its isotopic labeling. The nitrogen-15 isotope allows for precise tracking and quantification in various analytical techniques. In biological systems, melamine-15N3 can be incorporated into metabolic pathways, enabling researchers to study nitrogen utilization and transformation at a molecular level .
Comparison with Similar Compounds
Similar Compounds
Melamine-13C3: A carbon-13 labeled derivative of melamine used in similar analytical applications.
Melamine-d6: A deuterium-labeled melamine compound used for tracing hydrogen atoms in chemical reactions.
Ammelide: A hydrolysis product of melamine with similar chemical properties.
Uniqueness
Melamine-15N3 is unique due to its nitrogen-15 labeling, which provides distinct advantages in isotopic tracing and quantification. Compared to other labeled compounds, melamine-15N3 offers higher sensitivity and specificity in analytical applications, making it a valuable tool in scientific research .
Properties
CAS No. |
1958100-99-6 |
|---|---|
Molecular Formula |
C3H6N6 |
Molecular Weight |
129.10 g/mol |
IUPAC Name |
(3,5-15N2)1,3,5-triazine-2,4,6-tri(15N)amine |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i4+1,7+1,8+1 |
InChI Key |
JDSHMPZPIAZGSV-DPZTXFNWSA-N |
Isomeric SMILES |
C1(=NC(=[15N]C(=[15N]1)[15NH2])N)N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


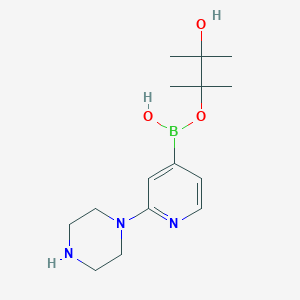
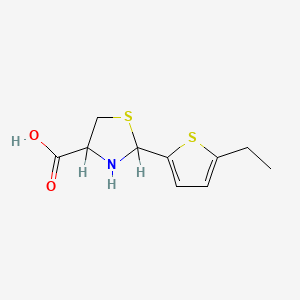
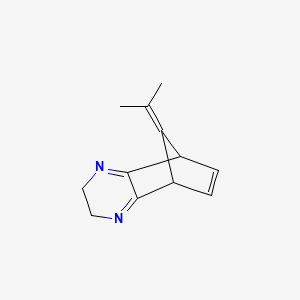
![Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)
![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
![ethyl 2-({[3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13824616.png)
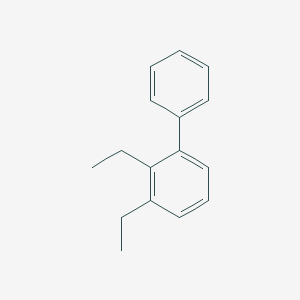
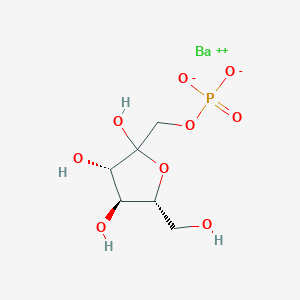
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
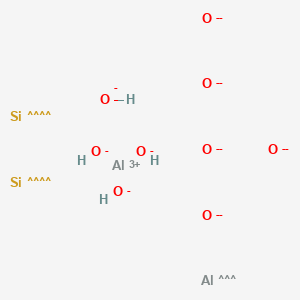
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)
